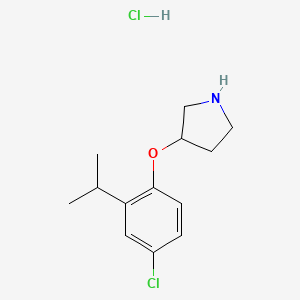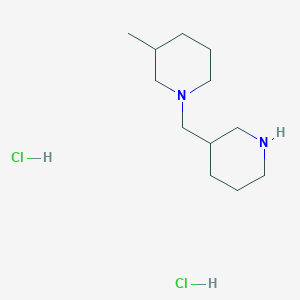
3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
“3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C13H19Cl2NO . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenyl group substituted with a chlorine atom and an isopropyl group . The average mass of the molecule is 276.202 Da, and the monoisotopic mass is 275.084381 Da .Chemical Reactions Analysis
Pyrrolidine derivatives, including “this compound”, are known to undergo various chemical reactions. These reactions often involve the modification of the pyrrolidine ring or the substituents attached to it .Aplicaciones Científicas De Investigación
Catalysis and Synthetic Applications
Pyrrolidine and its derivatives are often explored for their utility in catalysis and synthetic organic chemistry. For instance, pyrrolidine catalysts have been used for deconjugative esterification, illustrating their role in facilitating complex organic transformations (Sano et al., 2006). Such reactions are fundamental in the synthesis of esters from acids, showcasing pyrrolidine's versatility in organic synthesis.
Antioxidant Activity
Derivatives of pyrrolidine with various substituents have been synthesized and evaluated for their antioxidant properties. Research indicates that certain pyrrolidine derivatives exhibit potent antioxidant activity, some surpassing that of well-known antioxidants like ascorbic acid (Tumosienė et al., 2019). This highlights the potential of such compounds in developing new antioxidant agents, which can be crucial in combating oxidative stress-related diseases.
Photophysical Properties
Chloro and isopropyl substituted compounds have been studied for their photophysical properties. For example, chloro axially-substituted rhodium phthalocyanines have been investigated, revealing insights into their fluorescence and phosphorescence quantum yields (Youssef & Mohamed, 2011). Such studies are essential for the development of materials for optoelectronic applications, including sensors and light-emitting devices.
Biological and Medicinal Chemistry
Pyrrolidine rings are a common motif in medicinal chemistry, with various derivatives being synthesized and evaluated for biological activities. The synthesis of pyrrolidine derivatives and their evaluation against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and fungi indicates their potential as antimicrobial agents (Masila et al., 2020). These findings underscore the importance of such compounds in developing new therapeutic agents.
Propiedades
IUPAC Name |
3-(4-chloro-2-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(2)12-7-10(14)3-4-13(12)16-11-5-6-15-8-11;/h3-4,7,9,11,15H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCLYJPCEHVAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-79-1 | |
| Record name | Pyrrolidine, 3-[4-chloro-2-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424533.png)
![3-{[(3-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424534.png)
![4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424536.png)

![3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424539.png)
![3-[2-(2-piperidinyl)ethoxy]Pyridine](/img/structure/B1424542.png)
![3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424543.png)
![3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424545.png)
![3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424546.png)
![3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424547.png)
![2-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424548.png)
![2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424550.png)
